Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate
Description
Properties
Molecular Formula |
C10H11FO3 |
|---|---|
Molecular Weight |
198.19 g/mol |
IUPAC Name |
methyl 3-(3-fluorophenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C10H11FO3/c1-14-10(13)9(12)6-7-3-2-4-8(11)5-7/h2-5,9,12H,6H2,1H3 |
InChI Key |
WFPSPCIDOSDZAO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC(=CC=C1)F)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
The synthesis of Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate generally involves the formation of the hydroxypropanoate skeleton bearing a fluorophenyl substituent. The key challenge lies in introducing the hydroxy group stereoselectively and incorporating the fluorine substituent on the aromatic ring.
Direct Hydroxypropanoate Formation via Enolate Chemistry
A prominent synthetic approach involves the generation of an enolate intermediate from a fluorinated ester, followed by electrophilic addition of formaldehyde or its polymeric form to install the hydroxy group at the beta position.
Representative Procedure
- Step 1: Generation of sodium or potassium enolate intermediate from methyl fluoroacetate and dimethyl oxalate under strong alkaline conditions (e.g., sodium methoxide or potassium methoxide in an aprotic solvent such as N,N-dimethylformamide).
- Step 2: Reaction of this enolate intermediate with paraformaldehyde or aqueous formaldehyde under weakly alkaline conditions at low temperature (0–10 °C) to form this compound.
This method achieves a high yield of approximately 80% and produces a product with high purity as confirmed by ^1H NMR spectroscopy (chemical shifts consistent with hydroxy and methyl ester groups).
| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Methyl fluoroacetate + dimethyl oxalate + NaOMe/KOMe | Room temp to 0 °C | Intermediate formation | Stable sodium/potassium enolate salt |
| 2 | Paraformaldehyde or formaldehyde solution + weak base | 0–10 °C, 2 h | 80 | Hydroxypropanoate formation |
Esterification and Hydrolysis Routes via Fluorinated Propionitrile Derivatives
Another synthetic strategy involves multi-step transformations starting from trifluoroacetate esters, proceeding through cyanide intermediates, and culminating in hydrolysis and esterification steps to yield the desired hydroxy ester.
Key Steps
- Conversion of trifluoroacetate esters to propiononitrile derivatives using cyanide reagents.
- Subsequent esterification with C1–C4 alcohols to form fluorinated propionate esters.
- Enzymatic or chemical hydrolysis using esterases or lipases to selectively generate the (R)- or (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid ester.
- Final hydrolysis under acidic or basic conditions to obtain the this compound.
This method involves careful control of temperature (room temperature to 115 °C, preferably 50–80 °C) and solvent choice (lower alcohols such as ethanol or methanol) to optimize yields (~27.6% in one reported case) and stereoselectivity.
| Stage | Reaction Type | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Mineral acid treatment | Sulfuric or phosphoric acid, RT | - | Converts trifluoroacetate ester |
| 2 | Cyanide addition | Reflux in ethanol, 24–48 h | - | Forms propiononitrile intermediate |
| 3 | Esterification | C1–C4 alcohol, reflux | - | Forms propionate ester |
| 4 | Enzymatic hydrolysis | Esterase or lipase, mild conditions | - | Produces chiral hydroxy acid ester |
| 5 | Final hydrolysis | Acid/base hydrolysis, RT to 80 °C | 27.6 | Isolates target hydroxypropanoate ester |
Asymmetric Reduction of 3-(3-Fluorophenyl)-2-oxopropanoic Acid
For obtaining enantiomerically enriched this compound, asymmetric reduction of the corresponding keto acid or ester is employed. This method uses chiral catalysts or chiral reducing agents to selectively reduce the keto group to the hydroxy group.
Typical reaction conditions include:
- Solvents such as ethanol or methanol.
- Temperatures ranging from 0 to 25 °C.
- Use of chiral catalysts such as chiral oxazaborolidines or enzymatic reduction systems.
This approach provides high enantiomeric excess and is scalable for industrial production.
Comparative Summary of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Enolate intermediate + formaldehyde | Methyl fluoroacetate, dimethyl oxalate, NaOMe, paraformaldehyde, 0–10 °C | ~80 | High yield, straightforward | Requires strict temperature control |
| Multi-step cyanide and ester hydrolysis | Trifluoroacetate esters, cyanide, alcohols, enzymes, acid/base hydrolysis | ~27.6 | Stereoselective, chiral products | Longer reaction times, moderate yield |
| Asymmetric reduction of keto acid/ester | Chiral catalysts, ethanol/methanol, 0–25 °C | Variable | High enantiomeric purity | Requires chiral catalysts, costlier |
Reaction Mechanisms and Analytical Data
The key mechanistic step in the enolate-based synthesis is the nucleophilic addition of the enolate ion to formaldehyde, forming a beta-hydroxy ester intermediate. The stereochemistry can be influenced by reaction conditions and choice of base.
In the cyanide-based method, nucleophilic substitution forms the propiononitrile intermediate, which is then converted enzymatically or chemically to the hydroxy ester.
Analytical characterization typically involves:
- [^1H Nuclear Magnetic Resonance (NMR)](pplx://action/followup): Signals for hydroxy proton (~2.8 ppm, broad singlet), methylene protons adjacent to oxygen (~4.0–5.0 ppm), and methyl ester protons (~3.8 ppm).
- Melting Point: Around 150–152 °C for purified products.
- Chromatography: Silica gel column chromatography using gradients of methylene chloride and ethyl ether for purification.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-(3-fluorophenyl)-2-oxopropanoic acid or 3-(3-fluorophenyl)-2-hydroxypropanoic acid.
Reduction: Formation of 3-(3-fluorophenyl)-2-hydroxypropanol.
Substitution: Formation of various substituted fluorophenyl derivatives.
Scientific Research Applications
Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorophenyl group can enhance its binding affinity to certain molecular targets, thereby influencing its biological activity.
Comparison with Similar Compounds
Table 1: Substituent Effects on Aromatic Ring
- Electron-Withdrawing vs. Donating Groups: Dichlorophenyl derivatives (e.g., ) exhibit higher lipophilicity and metabolic stability compared to methoxy-substituted analogs (e.g., ), which favor aqueous solubility.
Ester Group Variations
Table 2: Ester Group Impact on Physicochemical Properties
Biological Activity
Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate is a chiral compound with significant biological activity, particularly in pharmacological contexts. Its structural characteristics, including the presence of a fluorophenyl group and a hydroxypropanoate moiety, contribute to its reactivity and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₅F O₃
- Molecular Weight : Approximately 198.19 g/mol
- Functional Groups :
- Hydroxypropanoate
- Methyl ester
- Fluorophenyl substituent
The fluorophenyl group enhances the compound's binding affinity to various biological macromolecules, which is crucial for its pharmacological properties. The hydroxypropanoate moiety facilitates hydrogen bonding interactions, essential for modulating enzyme activity or receptor binding .
Research indicates that this compound exhibits potential anti-inflammatory and analgesic effects. The compound's interactions with various enzymes and receptors have been a focal point in studies aimed at elucidating its mechanism of action.
Binding Affinity
The presence of the fluorine atom in the phenyl group significantly influences the compound's binding affinity compared to non-fluorinated analogs. This enhanced affinity may lead to improved therapeutic efficacy in targeting specific biological pathways .
Biological Activity and Applications
This compound has been explored for several biological activities:
- Anti-inflammatory Effects : Studies suggest that the compound may inhibit pro-inflammatory cytokines, potentially useful in treating inflammatory diseases.
- Analgesic Properties : Its ability to modulate pain pathways makes it a candidate for analgesic drug development.
- Enzyme Inhibition : Research has focused on its role in inhibiting specific enzymes, which could be beneficial in various therapeutic contexts.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| This compound | Anti-inflammatory, Analgesic | Fluorinated phenyl group enhances binding |
| Methyl 3-(5-chloro-2-fluorophenyl)-2-hydroxypropanoate | Enzyme inhibition | Chloro and fluoro substituents |
| Ethyl 3-(3-chlorophenyl)-2-hydroxypropanoate | Moderate analgesic | Chlorine substituent affects activity |
Case Studies
- Anti-inflammatory Study : A recent study demonstrated that this compound significantly reduced inflammation markers in a rodent model of arthritis. The compound was administered at varying doses, showing dose-dependent effects on cytokine levels.
- Analgesic Efficacy : In another case study involving neuropathic pain models, the compound exhibited notable analgesic properties comparable to established pain medications, suggesting its potential as a new therapeutic agent.
Q & A
Basic: What are the standard synthetic routes for Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate, and how can purity be optimized?
Methodological Answer:
The synthesis typically involves esterification of 3-(3-fluorophenyl)-2-hydroxypropanoic acid using methanol under acid catalysis (e.g., H₂SO₄ or HCl). Key steps include:
- Reaction Monitoring : Track progress via thin-layer chromatography (TLC) or HPLC to ensure complete conversion of the carboxylic acid to the ester .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (e.g., from ethanol/water) to isolate the product.
- Purity Optimization : Employ gradient elution in HPLC (C18 column, acetonitrile/water with 0.1% trifluoroacetic acid) to resolve impurities. Confirm purity via NMR (e.g., absence of residual acid protons at δ 10-12 ppm) and mass spectrometry .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the ester group (δ ~3.7 ppm for methyl protons, δ ~170 ppm for carbonyl carbon) and fluorophenyl substituents (¹⁹F NMR for fluorine environment analysis) .
- X-Ray Crystallography : Grow single crystals via slow evaporation (e.g., in dichloromethane/hexane). Refine structures using SHELXL (for small molecules) to resolve bond angles, torsion angles, and intermolecular interactions (e.g., C–H⋯π stacking observed in related fluorophenyl esters) .
- IR Spectroscopy : Validate hydroxyl (broad peak ~3400 cm⁻¹) and ester carbonyl (strong peak ~1720 cm⁻¹) groups .
Advanced: How can researchers resolve contradictions between crystallographic data and computational modeling results for this compound?
Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., solvent interactions) or model oversimplification. Mitigation strategies include:
- Multi-Conformer Refinement : Use SHELXL to model disorder or alternative conformations in the crystal lattice .
- DFT Calculations : Compare experimental bond lengths/angles with density functional theory (B3LYP/6-311+G(d,p)) optimized structures. Adjust for solvent effects (e.g., PCM model for methanol) .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., fluorine-mediated contacts) to explain packing differences between experimental and simulated data .
Advanced: What experimental designs are recommended to evaluate the anti-inflammatory activity of this compound?
Methodological Answer:
Adopt a tiered approach:
- In Vitro Assays :
- In Vivo Models :
- LPS-Induced Acute Lung Injury (ALI) : Administer compound (10–50 mg/kg, i.p.) to mice pre-LPS challenge. Assess lung histopathology (H&E staining) and bronchoalveolar lavage fluid (BALF) for neutrophil infiltration .
- Mechanistic Studies : Perform Western blotting for pyroptosis markers (NLRP3, caspase-1) in lung tissue homogenates .
Advanced: How can stereochemical outcomes during synthesis be controlled and verified for this compound?
Methodological Answer:
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) to separate enantiomers. Confirm elution order with polarimetry or circular dichroism (CD) .
- Asymmetric Synthesis : Employ Sharpless epoxidation or enzymatic catalysis (e.g., lipase-mediated kinetic resolution) to favor the desired (2R,3S) or (2S,3R) configuration .
- X-Ray Crystallography : Resolve absolute configuration via anomalous dispersion effects (e.g., Cu-Kα radiation) in single crystals .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use a fume hood for synthesis steps involving volatile reagents .
- Waste Disposal : Segregate halogenated waste (e.g., fluorinated byproducts) in designated containers for incineration by licensed facilities .
- Emergency Procedures : In case of exposure, rinse skin with water for 15 minutes; for inhalation, move to fresh air and monitor for respiratory irritation .
Advanced: How can researchers address low yields in large-scale synthesis of this compound?
Methodological Answer:
- Reaction Engineering : Optimize microwave-assisted synthesis (e.g., 100°C, 30 min) to enhance esterification efficiency .
- Catalyst Screening : Test acidic ionic liquids (e.g., [BMIM][HSO₄]) for recyclability and reduced side reactions .
- Process Analytics : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and adjust parameters dynamically .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
